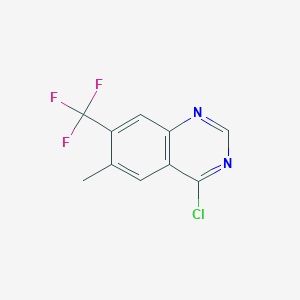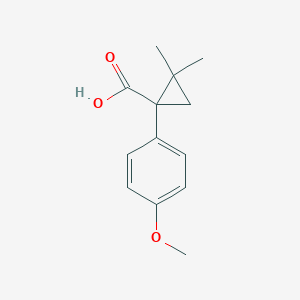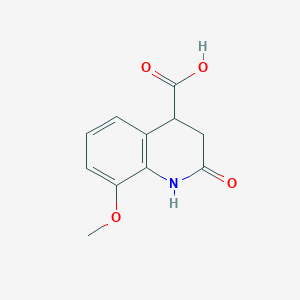![molecular formula C18H11ClN2O2S B1452133 2-{[4-(4-clorofenil)-1,3-tiazol-2-il]metil}-2,3-dihidro-1H-isoindol-1,3-diona CAS No. 1193389-24-0](/img/structure/B1452133.png)
2-{[4-(4-clorofenil)-1,3-tiazol-2-il]metil}-2,3-dihidro-1H-isoindol-1,3-diona
Descripción general
Descripción
2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C18H11ClN2O2S and its molecular weight is 354.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol son conocidos por sus propiedades antimicrobianas. La presencia del anillo de tiazol en este compuesto sugiere un posible uso como agente antimicrobiano. Podría explorarse su eficacia contra una gama de patógenos bacterianos y fúngicos, lo que podría llevar al desarrollo de nuevos antibióticos o medicamentos antifúngicos .
Actividad Antitumoral y Citotóxica
La estructura del compuesto es similar a la de otras moléculas que han demostrado actividades antitumorales y citotóxicas. La investigación podría centrarse en sus efectos sobre varias líneas celulares de cáncer, explorando su potencial como agente quimioterapéutico. Puede inhibir el crecimiento de las células tumorales o inducir la apoptosis, contribuyendo a las estrategias de tratamiento del cáncer .
Aplicaciones Neuroprotectoras
Dadas las propiedades neuroprotectoras de algunos derivados de tiazol, este compuesto podría investigarse por su capacidad para proteger las células neuronales. Podría ser beneficioso en el estudio de enfermedades neurodegenerativas o como agente protector contra la neurotoxicidad en varios tratamientos médicos .
Investigación Anti-VIH
La complejidad estructural de este compuesto, particularmente la presencia de la parte isoindol-diona, puede ofrecer información sobre la investigación anti-VIH. Podría utilizarse para estudiar la inhibición de la replicación del VIH o como compuesto principal para el desarrollo de nuevos fármacos antirretrovirales .
Propiedades Antioxidantes
Los tiazoles se han asociado con la actividad antioxidante. Este compuesto podría analizarse por su capacidad para neutralizar los radicales libres, lo que puede tener implicaciones en la prevención de enfermedades relacionadas con el estrés oxidativo o en la preservación de muestras biológicas .
Potencial Analgésico
La actividad analgésica de los derivados de tiazol hace que este compuesto sea un candidato para la investigación del manejo del dolor. Podría estudiarse su eficacia en la reducción de las sensaciones de dolor, lo que podría conducir a nuevos medicamentos para aliviar el dolor .
Aplicaciones Antiinflamatorias
La inflamación es una respuesta común a diversas enfermedades y lesiones. Las propiedades antiinflamatorias de los derivados de tiazol sugieren que este compuesto podría ser útil en el desarrollo de nuevos fármacos antiinflamatorios, que podrían ayudar a tratar enfermedades como la artritis o la enfermedad inflamatoria intestinal .
Efectos Anticonvulsivos
La investigación sobre los efectos anticonvulsivos de los derivados de tiazol podría extenderse a este compuesto. Podría contribuir a la creación de nuevos tratamientos para los trastornos convulsivos, mejorando la calidad de vida de las personas con epilepsia .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . These interactions can result in changes at the molecular level, which can then lead to observable effects at the cellular or organismal level .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Given that indole derivatives are known to have various biological activities, it can be inferred that the effects of this compound’s action would be diverse and dependent on the specific targets and pathways it influences .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect how this compound interacts with its targets and carries out its functions .
Análisis Bioquímico
Biochemical Properties
2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound has been found to bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . The interactions between 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function . For instance, 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, thereby reducing inflammation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Propiedades
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-5-11(6-8-12)15-10-24-16(20-15)9-21-17(22)13-3-1-2-4-14(13)18(21)23/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODISLNWJKRGWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


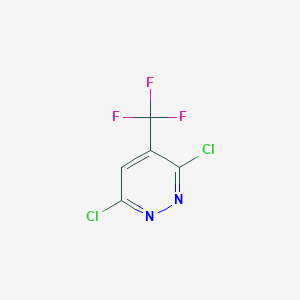
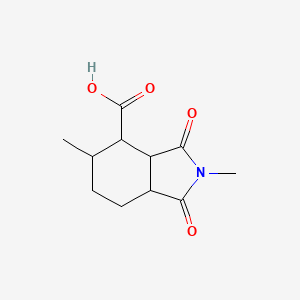
![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)
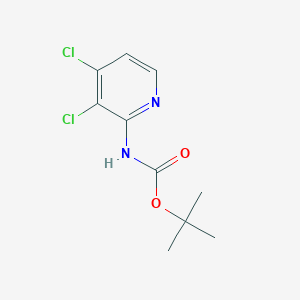
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
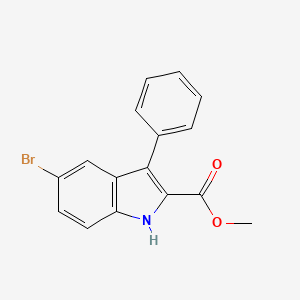
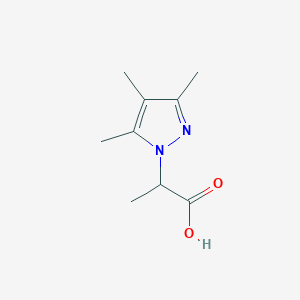
![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)

